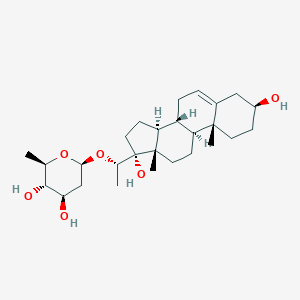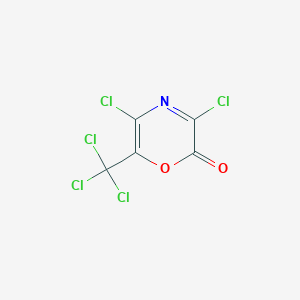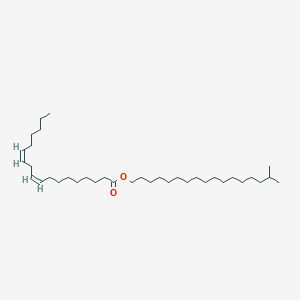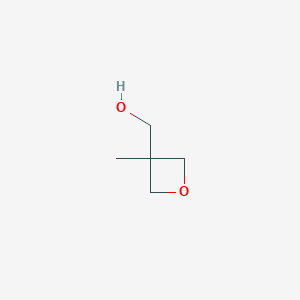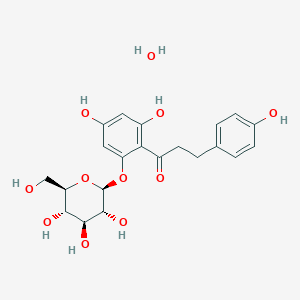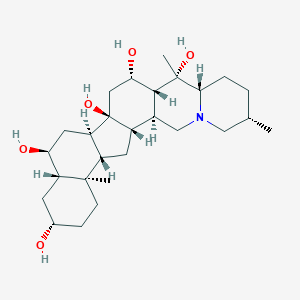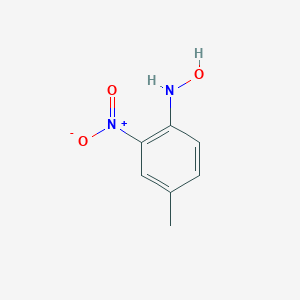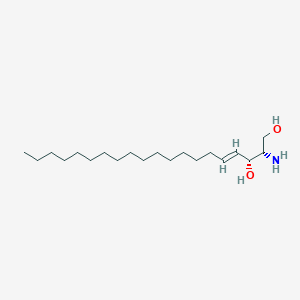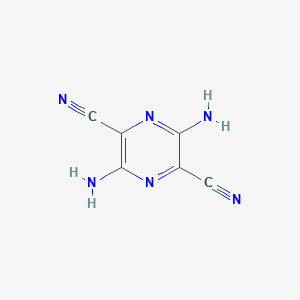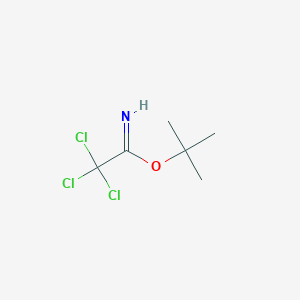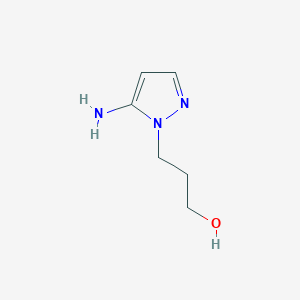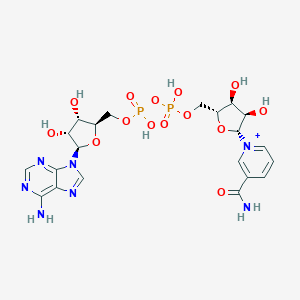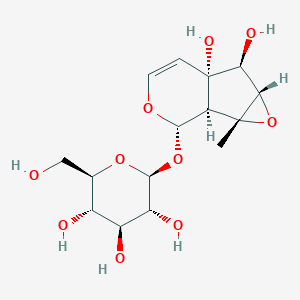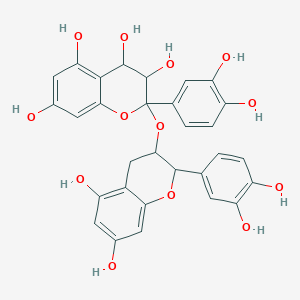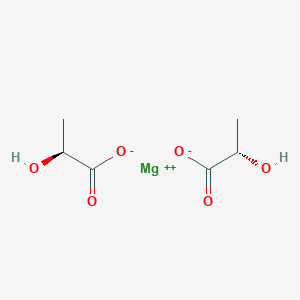
Magnesium l-lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium l-lactate is a compound that is formed by the combination of magnesium and lactic acid. It is a white, odorless, and water-soluble powder that has been studied for its potential health benefits. Magnesium l-lactate has been shown to have a variety of biochemical and physiological effects, making it a promising area of research.
Wirkmechanismus
The exact mechanism of action of magnesium l-lactate is not fully understood. However, it is thought to work by regulating the levels of magnesium in the body. Magnesium is an essential mineral that is involved in many physiological processes, including muscle contraction, nerve function, and bone health. Magnesium l-lactate may help to maintain optimal magnesium levels, which in turn may help to support overall health.
Biochemische Und Physiologische Effekte
Magnesium l-lactate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Magnesium l-lactate has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis. Additionally, it has been shown to have a positive effect on bone health, which may make it useful in the prevention and treatment of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using magnesium l-lactate in lab experiments is that it is a water-soluble compound, which makes it easy to work with. Additionally, it has been well-studied and has a known mechanism of action, which makes it a reliable compound to use in research. However, one limitation of using magnesium l-lactate is that it may not be suitable for all types of experiments. For example, if the research is focused on the effects of a specific compound on a particular cell type, magnesium l-lactate may not be the most appropriate compound to use.
Zukünftige Richtungen
There are many potential future directions for research on magnesium l-lactate. One area of research could be focused on the potential role of magnesium l-lactate in the prevention and treatment of osteoporosis. Additionally, further research could be done to explore the anti-inflammatory effects of magnesium l-lactate, and its potential use in the treatment of inflammatory conditions such as arthritis. Further studies could also investigate the potential antioxidant properties of magnesium l-lactate and its potential use in protecting cells from damage caused by free radicals.
Synthesemethoden
Magnesium l-lactate can be synthesized by reacting magnesium hydroxide with lactic acid. The reaction produces magnesium lactate and water. The resulting compound can be purified and used for research purposes.
Wissenschaftliche Forschungsanwendungen
Magnesium l-lactate has been studied for its potential health benefits. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Magnesium l-lactate has also been studied for its potential role in the prevention and treatment of osteoporosis. Additionally, it has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis.
Eigenschaften
CAS-Nummer |
132344-20-8 |
|---|---|
Produktname |
Magnesium l-lactate |
Molekularformel |
C6H10MgO6 |
Molekulargewicht |
202.45 g/mol |
IUPAC-Name |
magnesium;(2S)-2-hydroxypropanoate |
InChI |
InChI=1S/2C3H6O3.Mg/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2/t2*2-;/m00./s1 |
InChI-Schlüssel |
OVGXLJDWSLQDRT-CEOVSRFSSA-L |
Isomerische SMILES |
C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.[Mg+2] |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mg+2] |
Kanonische SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mg+2] |
Andere CAS-Nummern |
862886-19-9 1698883-44-1 |
Synonyme |
Magnesium (S) lactate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



